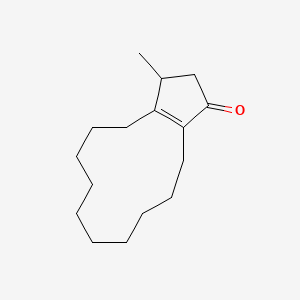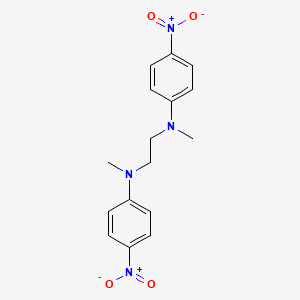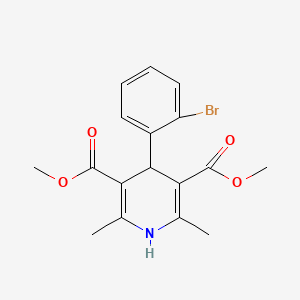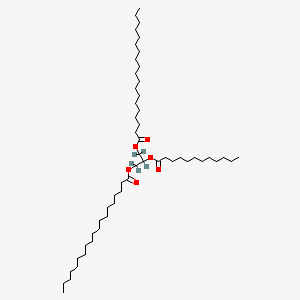
1,3-Dinonadecanoyl-2-dodecanoyl-glycerol (d5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
190-120-190 D5 TG, 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol, powder: is a synthetic triglyceride compound. Triglycerides are esters derived from glycerol and three fatty acids. This particular compound is labeled with deuterium (d5), which is a stable isotope of hydrogen. The labeling with deuterium can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol typically involves the esterification of glycerol with the corresponding fatty acids. The reaction conditions may include:
Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch or continuous processes: Depending on the scale of production.
Purification steps: Including distillation, crystallization, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol can undergo various chemical reactions, including:
Oxidation: Leading to the formation of peroxides or other oxidized products.
Reduction: Reducing agents can convert it back to glycerol and fatty acids.
Substitution: Reactions where one of the fatty acid chains is replaced by another group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including acyl chlorides or anhydrides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroperoxides, while reduction may regenerate the original fatty acids and glycerol.
Scientific Research Applications
1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in metabolic studies to trace the incorporation and breakdown of triglycerides in biological systems.
Medicine: Investigated for its potential role in drug delivery systems and as a marker in pharmacokinetic studies.
Industry: Utilized in the development of stable isotope-labeled standards for analytical purposes.
Mechanism of Action
The mechanism of action of 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol involves its interaction with enzymes and metabolic pathways:
Molecular Targets: Enzymes such as lipases and esterases that catalyze the hydrolysis of triglycerides.
Pathways: Metabolic pathways involved in lipid metabolism, including beta-oxidation and triglyceride synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-dinonadecanoyl-2-dodecanoyl-glycerol: Without deuterium labeling.
1,2,3-trinonadecanoyl-glycerol: With three nonadecanoic acid chains.
1,2,3-tridodecanoyl-glycerol: With three dodecanoic acid chains.
Uniqueness
The deuterium labeling in 1,3(d5)-dinonadecanoyl-2-dodecanoyl-glycerol makes it unique for specific applications, particularly in tracing and studying metabolic processes due to the distinct mass difference between hydrogen and deuterium.
Properties
Molecular Formula |
C53H102O6 |
|---|---|
Molecular Weight |
840.4 g/mol |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2-dodecanoyloxy-3-nonadecanoyloxypropyl) nonadecanoate |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-21-23-25-27-29-31-34-36-39-42-45-51(54)57-48-50(59-53(56)47-44-41-38-33-18-15-12-9-6-3)49-58-52(55)46-43-40-37-35-32-30-28-26-24-22-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3/i48D2,49D2,50D |
InChI Key |
YVHBSDKZPZMEEF-BXJPYAOGSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


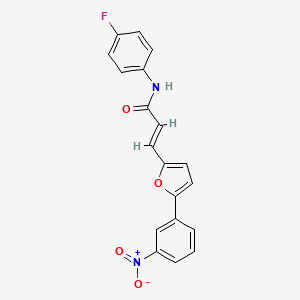
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
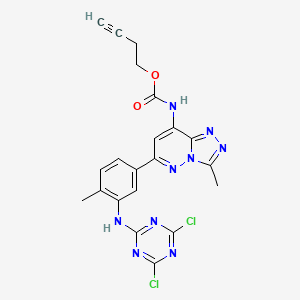
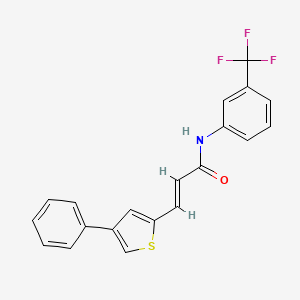
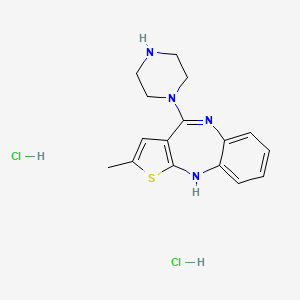
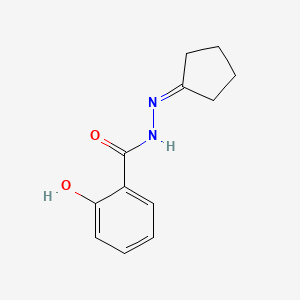
![N-[4-[4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl]-3-hydroxybutyl]-1H-indole-2-carboxamide](/img/structure/B15074237.png)
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
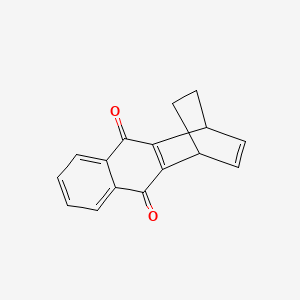
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
